(5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylphenol.
Bromination: The starting material undergoes bromination to form 3-bromo-4-fluorophenol.
O-Alkylation: This intermediate is then subjected to O-alkylation using 2-bromo-1,1-diethoxyethane.
Cyclization: The resulting compound undergoes cyclization in the presence of polyphosphoric acid to form 4-bromo-5-fluorobenzofuran.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on neurotransmitter systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, including dopamine, norepinephrine, and serotonin. This modulation can lead to various pharmacological effects, such as mood enhancement and cognitive improvement .
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A putative entactogen drug of the phenethylamine and amphetamine classes.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen drug similar to 5-APDB.
Uniqueness
(5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)methanol |
InChI |
InChI=1S/C9H9FO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2 |
InChI Key |
ZFCLOEWAULWEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.